Chemical and physical properties of (4-(4-Chlorophenyl)thiazol-2-yl)methanol
Chemical and physical properties of (4-(4-Chlorophenyl)thiazol-2-yl)methanol
An In-Depth Technical Guide to (4-(4-Chlorophenyl)thiazol-2-yl)methanol
Introduction: The Significance of the Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery.[3] Thiazole derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] This is evidenced by their presence in numerous FDA-approved drugs.
This technical guide focuses on a specific, valuable derivative: (4-(4-Chlorophenyl)thiazol-2-yl)methanol . This compound is not merely another entry in the vast library of thiazoles; its strategic placement of a reactive hydroxymethyl group at the 2-position, combined with the 4-(4-chlorophenyl) moiety, makes it a highly versatile synthetic intermediate for developing novel therapeutic agents.[5] This document provides a comprehensive overview of its chemical and physical properties, a validated synthetic protocol, characterization methodologies, and its potential applications for researchers and drug development professionals.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of (4-(4-Chlorophenyl)thiazol-2-yl)methanol is critical for its application in synthesis and biological screening. The key identifiers and properties are summarized below. While extensive experimental data for this specific molecule is not widely published, the table includes known data from suppliers and predicted values from computational models.[6][7]
| Property | Value | Source |
| IUPAC Name | [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol | [7] |
| CAS Number | 287198-05-4 | |
| Molecular Formula | C₁₀H₈ClNOS | |
| Molecular Weight | 225.69 g/mol | [8] |
| Physical Form | Solid | |
| Predicted XlogP | 2.4 | [7] |
| SMILES String | ClC1=CC=C(C=C1)C2=CSC(CO)=N2 | |
| InChI Key | UICGABWUJKMBEN-UHFFFAOYSA-N |
Section 2: Synthesis and Structural Elucidation
The synthesis of the 4-arylthiazole core is reliably achieved through the well-established Hantzsch thiazole synthesis.[9] This methodology provides a robust and scalable route to (4-(4-Chlorophenyl)thiazol-2-yl)methanol.
Recommended Synthetic Workflow
The proposed synthesis involves a one-pot condensation reaction between 2-bromo-1-(4-chlorophenyl)ethan-1-one and 2-hydroxythioacetamide. The causality behind this choice lies in the high reactivity of the α-haloketone with the nucleophilic sulfur of the thioamide, leading to efficient cyclization and formation of the thiazole ring.
Caption: Proposed workflow for the synthesis of (4-(4-Chlorophenyl)thiazol-2-yl)methanol.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) and 2-hydroxythioacetamide (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol as the solvent to achieve a concentration of approximately 0.2 M.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure (4-(4-Chlorophenyl)thiazol-2-yl)methanol.
Structural Characterization: A Self-Validating System
Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the others.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.4-7.9 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. - Thiazole Proton: A singlet around 7.0-7.5 ppm for the C5-H of the thiazole ring.[10] - Methylene Protons: A singlet or doublet (if coupled to OH) around 4.5-4.8 ppm for the -CH₂- group. - Hydroxyl Proton: A broad singlet for the -OH proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Thiazole Carbons: Signals for C2, C4, and C5 of the thiazole ring typically appearing in the range of ~100-170 ppm.[10] - Aromatic Carbons: Four signals for the chlorophenyl ring, including the ipso-carbon attached to chlorine (~133 ppm) and the ipso-carbon attached to the thiazole ring. - Methylene Carbon: A signal for the -CH₂OH carbon around 60-65 ppm. |
| Mass Spec (MS) | - Molecular Ion Peak: An [M+H]⁺ peak at m/z 226.0088, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[7] |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the thiazole and phenyl rings.[11] |
Section 3: Synthetic Utility and Potential Transformations
(4-(4-Chlorophenyl)thiazol-2-yl)methanol is a valuable precursor due to its modifiable hydroxymethyl group.[5] This functional handle allows for straightforward chemical transformations to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Key synthetic transformations of the title compound.
-
Oxidation: The primary alcohol can be gently oxidized to the corresponding aldehyde using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation can yield the carboxylic acid.
-
Esterification: Reaction with various acyl chlorides or carboxylic acids (under Fischer esterification conditions) can produce a diverse set of esters, modulating the compound's lipophilicity and steric profile.[9]
-
Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a good leaving group (Cl or Br), enabling subsequent nucleophilic substitution reactions.
-
Amination: The corresponding halide can be reacted with a wide range of primary or secondary amines to introduce new functionalities, potentially improving pharmacokinetic properties or introducing new binding interactions with biological targets.
Section 4: Applications in Drug Discovery
The 4-arylthiazole scaffold is consistently associated with potent biological activities, making (4-(4-Chlorophenyl)thiazol-2-yl)methanol a molecule of high interest.[5] Derivatives have shown promise as inhibitors of key cancer-related targets and as antiparasitic agents.
-
Anticancer Potential: Many thiazole-containing compounds function as kinase inhibitors. For instance, Dasatinib is a well-known anticancer drug with a thiazole core.[2] A highly selective CDK9 kinase inhibitor, JSH-150, also features a substituted thiazole ring, demonstrating the scaffold's utility in targeting cell cycle regulation.[12] The 4-(4-chlorophenyl)thiazole moiety, in particular, has been investigated for its antiproliferative activity against melanoma and prostate cancer cells.[5]
-
Antiparasitic Activity: 4-(4-chlorophenyl)thiazole derivatives have been evaluated for their leishmanicidal and trypanocidal properties, showing promising activity against the parasites that cause Leishmaniasis and Chagas disease.[10]
Section 5: Safety and Handling
Proper handling of (4-(4-Chlorophenyl)thiazol-2-yl)methanol is essential in a research setting. Based on available safety data, the compound presents the following hazards:
-
GHS Hazard Classifications: Acute Toxicity, Oral (Category 4) and Serious Eye Damage (Category 1).[6]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[6]
-
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 11: Combustible Solids.[6]
References
- Systematic Review On Thiazole And Its Applic
- Di Mola, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.
- Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- (4-(4-Chlorophenyl)thiazol-2-yl)methanol | 287198-05-4. (n.d.). Benchchem.
- (4-(4-Chlorophenyl)thiazol-2-yl)methanol. (n.d.). Sigma-Aldrich.
- (4-(4-Chlorophenyl)thiazol-2-yl)methanol 287198-05-4. (n.d.). Sigma-Aldrich.
- (4-(4-Chlorophenyl)thiazol-2-yl)methanol. (n.d.). Sigma-Aldrich.
- (4-(4-Fluorophenyl)thiazol-2-yl)methanol. (n.d.). EvitaChem.
- (4-(4-chlorophenyl)thiazol-2-yl)methanol. (n.d.). PubChemLite.
- Spectroscopic and Synthetic Profile of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole: A Technical Overview. (n.d.). Benchchem.
- de Oliveira, C. F., et al. (2021). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Journal of the Brazilian Chemical Society.
- N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. (n.d.). Organic Syntheses Procedure.
- He, S., et al. (2018). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. European Journal of Medicinal Chemistry.
- [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol | 36093-99-9. (n.d.). Molport.
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